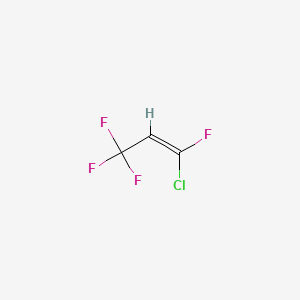
Ethyl (2Z)-2-(phenylhydrazono)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-(phenylhydrazono)propanoate is an organic compound with the molecular formula C11H14N2O2 It is a derivative of propanoate, featuring a phenylhydrazono group attached to the second carbon of the propanoate chain
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-(phenylhydrazono)propanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:
Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Esterification: The intermediate undergoes esterification to yield this compound.
The reaction conditions often include:
Temperature: Moderate heating (50-70°C) to facilitate the condensation reaction.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalysts.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-(phenylhydrazono)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives or ester derivatives.
科学的研究の応用
Ethyl (2Z)-2-(phenylhydrazono)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl (2Z)-2-(phenylhydrazono)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
類似化合物との比較
Ethyl (2Z)-2-(phenylhydrazono)propanoate can be compared with similar compounds such as:
(2Z)-phenyl (phenylhydrazono)ethanenitrile: Similar structure but with a nitrile group instead of an ester group.
Ethyl propanoate: Lacks the hydrazono group, making it less reactive in certain chemical reactions.
Ethyl acetoacetate: Precursor in the synthesis of this compound, with different reactivity due to the absence of the hydrazono group.
The uniqueness of this compound lies in its hydrazono group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
IUPAC Name |
ethyl (2Z)-2-(phenylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)


![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)








![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

